

Unveiling the Crystalline Architecture of Pigment Yellow 151: A Technical Guide

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Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of C.I. **Pigment Yellow 151** (PY 151), a high-performance benzimidazolone pigment. This document details the crystallographic parameters, molecular geometry, and critical intermolecular interactions that govern its notable stability and vibrant color. Furthermore, it outlines the experimental protocols for its synthesis and structural characterization, offering valuable insights for materials science and quality control.

Physicochemical and Crystallographic Data

Pigment Yellow 151, chemically identified as 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid, is a monoazo pigment renowned for its excellent lightfastness and thermal stability.^{[1][2]} These properties are intrinsically linked to its solid-state structure. The key physicochemical and crystallographic data are summarized in the tables below.

Table 1: Physicochemical Properties of **Pigment Yellow 151**

Property	Value
Chemical Formula	<chem>C18H15N5O5</chem>
Molecular Weight	381.34 g/mol [3]
CAS Number	31837-42-0 [3]
C.I. Name	Pigment Yellow 151 [3]
C.I. Number	13980 [3]
Density	~1.55 g/cm ³ [4]
Specific Surface Area	23 m ² /g [5]
Heat Stability	260 °C (in HDPE for 5 min) [5]

Table 2: Crystallographic Data of **Pigment Yellow 151**

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a	7.63 Å
b	10.31 Å
c	11.75 Å
α	71.18°
β	79.93°
γ	82.21°
Volume	856.9 Å ³
Z	2
Data obtained from X-ray powder diffraction. [1] [6]	

Molecular Structure and Intermolecular Interactions

The molecular structure of **Pigment Yellow 151** is characterized by a nearly planar conformation, which facilitates efficient crystal packing. The excellent stability of this pigment is largely attributed to a robust network of intermolecular hydrogen bonds.[\[1\]](#)[\[2\]](#)

The benzimidazolone moiety plays a crucial role in forming these hydrogen bonds. Specifically, the N-H groups of the benzimidazolone ring act as hydrogen bond donors, while the carbonyl oxygen of an adjacent molecule's benzimidazolone group and the carbonyl oxygen of the acetoacetyl group act as acceptors. This creates a layered structure with strong intermolecular cohesion, which is responsible for the pigment's high thermal stability and insolubility in many solvents.[\[1\]](#)[\[7\]](#)

Experimental Protocols

Synthesis of Pigment Yellow 151 Powder

The synthesis of **Pigment Yellow 151** is typically achieved through a diazotization and coupling reaction.[\[3\]](#)

Protocol:

- **Diazotization:** 2-Aminobenzoic acid is dissolved in an acidic aqueous medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
- **Coupling Component Preparation:** The coupling component, 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, is dissolved in a basic aqueous solution (e.g., sodium hydroxide).
- **Coupling Reaction:** The diazonium salt solution is slowly added to the solution of the coupling component under vigorous stirring. The pH of the reaction mixture is carefully controlled during this process. The coupling reaction results in the precipitation of the crude **Pigment Yellow 151**.
- **Post-Treatment:** The crude pigment is then subjected to a conditioning step, which may involve heating in a solvent, to obtain the desired crystalline phase and particle size

distribution.

- Isolation and Drying: The final pigment product is isolated by filtration, washed with water to remove residual salts and impurities, and then dried.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD)

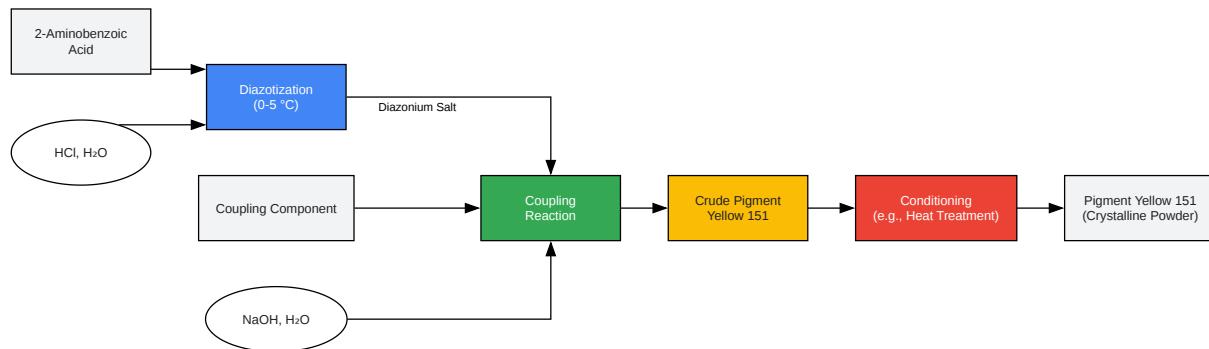
The crystal structure of **Pigment Yellow 151** has been successfully determined from high-resolution X-ray powder diffraction data.[\[1\]](#)

Protocol:

- Sample Preparation: A fine powder of the synthesized and conditioned **Pigment Yellow 151** is used. The powder is carefully packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
- Data Collection: The XRPD data is collected using a diffractometer, typically with Cu K α radiation. The diffraction pattern is recorded over a wide 2 θ range with a small step size and a sufficient counting time per step to obtain good statistics.
- Structure Solution: The crystal structure is solved from the powder diffraction data using real-space methods, which involve generating trial structures and comparing their calculated powder patterns to the experimental data.
- Rietveld Refinement: Once a promising structural model is found, a Rietveld refinement is performed. This is a powerful technique for refining the crystal structure and lattice parameters by minimizing the difference between the experimental and calculated diffraction profiles.

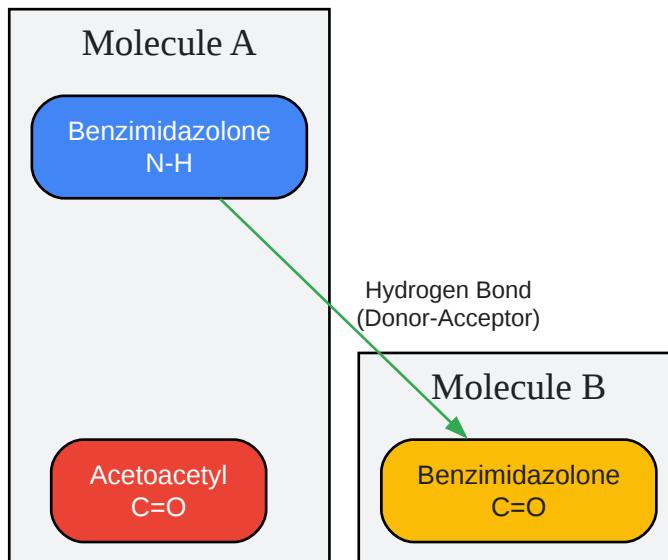
Visualizations

The following diagrams illustrate the synthesis workflow and the key intermolecular interactions that define the crystal structure of **Pigment Yellow 151**.



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Caption: Synthesis workflow for **Pigment Yellow 151**.



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Caption: Key intermolecular hydrogen bonding in **Pigment Yellow 151**.

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